

# Formulation of Tigolaner-d4 for In Vivo Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Tigolaner-d4 |           |
| Cat. No.:            | B15618861    | Get Quote |

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols for the formulation of deuterated Tigolaner (**Tigolaner-d4**) for in vivo pharmacokinetic studies in animal models, based on established formulations for the non-deuterated compound. The protocols cover both topical and intravenous administration routes.

# Introduction

Tigolaner is a potent isoxazoline ectoparasiticide that acts as an inhibitor of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.[1][2] Deuterated standards like **Tigolaner-d4** are crucial for accurate bioanalytical quantification in pharmacokinetic studies using mass spectrometry. The formulation of these compounds for in vivo administration is a critical step in preclinical and clinical development. This document outlines formulation strategies for **Tigolaner-d4** based on the known properties and successful application of Tigolaner in feline studies.

Physicochemical Properties of Tigolaner:



| Property   | Description                                                                               |
|------------|-------------------------------------------------------------------------------------------|
| Appearance | White to off-white crystalline powder.[3]                                                 |
| Solubility | Limited solubility in water, soluble in organic solvents.[3]                              |
| Stability  | Stable under standard storage conditions, may degrade under extreme pH or temperature.[3] |

# Formulation Protocols Topical Spot-On Formulation (Based on Felpreva®)

This protocol describes the preparation of a topical spot-on solution suitable for administration to felines. The recommended minimum dose of Tigolaner in cats is 14.4 mg/kg body weight.[1]

#### Materials:

| Component                             | Function                         | Supplier Example |
|---------------------------------------|----------------------------------|------------------|
| Tigolaner-d4                          | Active Pharmaceutical Ingredient | -                |
| Isopropylidene glycerol<br>(Solketal) | Solvent                          | Sigma-Aldrich    |
| Lactic Acid                           | pH modifier/stabilizer           | Sigma-Aldrich    |
| Butylhydroxyanisole (BHA, E320)       | Antioxidant                      | Sigma-Aldrich    |
| Butylhydroxytoluene (BHT, E321)       | Antioxidant                      | Sigma-Aldrich    |

#### Equipment:

- Analytical balance
- Volumetric flasks

## Methodological & Application

Check Availability & Pricing



- Magnetic stirrer and stir bars
- Pipettes
- Glass vials

#### Protocol:

- Prepare the Vehicle:
  - In a suitable volumetric flask, combine Isopropylidene glycerol, Lactic Acid,
     Butylhydroxyanisole (2.63 mg/mL), and Butylhydroxytoluene (1.10 mg/mL).[1]
  - Mix thoroughly using a magnetic stirrer until all components are fully dissolved and the solution is clear.

#### Dissolve Tigolaner-d4:

- Accurately weigh the required amount of **Tigolaner-d4** to achieve the target concentration (e.g., 97.9 mg/mL as in the commercial formulation).[4]
- Gradually add the **Tigolaner-d4** powder to the prepared vehicle while continuously stirring.
- Continue stirring until the **Tigolaner-d4** is completely dissolved. Gentle warming may be applied to facilitate dissolution, but care should be taken to avoid degradation.[5]
- Final Volume and Storage:
  - Adjust the final volume with the vehicle if necessary.
  - Store the final formulation in a well-sealed, light-protected container at controlled room temperature.

#### Dosing:

The recommended minimum topical dose is 14.4 mg of Tigolaner per kg of body weight.[1] The volume to be administered can be calculated based on the final concentration of the



formulation.

### **Intravenous Formulation**

This protocol is adapted from a pharmacokinetic study where Tigolaner was administered intravenously to cats.[2]

#### Materials:

| Component                | Function                         | Supplier Example |
|--------------------------|----------------------------------|------------------|
| Tigolaner-d4             | Active Pharmaceutical Ingredient | -                |
| Tetraglycol (Glycofurol) | Solvent                          | Sigma-Aldrich    |

#### Equipment:

- Analytical balance
- Volumetric flasks
- · Magnetic stirrer and stir bars
- Pipettes
- Sterile filters (0.22 μm)
- · Sterile glass vials

#### Protocol:

- Dissolve **Tigolaner-d4**:
  - Accurately weigh the required amount of **Tigolaner-d4** to prepare the desired concentration (e.g., an 8.9% solution was used for Tigolaner in a feline study).[2]
  - In a volumetric flask, add the weighed Tigolaner-d4 to the appropriate volume of Tetraglycol.



- Mix using a magnetic stirrer until the compound is fully dissolved.
- Sterilization and Storage:
  - Sterilize the solution by passing it through a 0.22 μm sterile filter into a sterile vial.
  - Store the sterile solution under appropriate conditions, protected from light.

#### Dosing:

In a pharmacokinetic study, a dose of 1.5 mg/kg of Tigolaner was administered intravenously to cats.[2] The final dose for a **Tigolaner-d4** study should be determined based on the specific experimental design.

### **Data Presentation**

Pharmacokinetic Parameters of Tigolaner in Cats (for reference):

| Parameter                    | Topical Administration<br>(14.4 mg/kg) | Intravenous<br>Administration (1.5 mg/kg) |
|------------------------------|----------------------------------------|-------------------------------------------|
| Cmax (Maximum Concentration) | 1.35 mg/L[1] (or 1352 μg/L[6])         | -                                         |
| Tmax (Time to Cmax)          | 12 days[1][6]                          | -                                         |
| Half-life (t½)               | 24 days[1][6]                          | -                                         |
| Bioavailability              | 57%[6][7]                              | 100% (by definition)                      |
| Volume of Distribution       | -                                      | 4 L/kg[6][7]                              |
| Plasma Clearance             | -                                      | 0.005 L/h/kg[6][7]                        |

# **Experimental Workflows (Graphviz Diagrams)**





Click to download full resolution via product page

Caption: Experimental workflow for in vivo pharmacokinetic study of Tigolaner-d4.







Tigolaner-d4 (Active Ingredient)

Isopropylidene Glycerol (Solketal)

Lactic Acid

BHA & BHT

Click to download full resolution via product page

Caption: Logical relationship of components in the topical formulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ec.europa.eu [ec.europa.eu]
- 2. Plasma pharmacokinetics of tigolaner, emodepside, and praziquantel following topical administration of a combination product (Felpreva®) and of intravenous administration of the individual active ingredients in cats PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Tigolaner (EVT-285329) | 1621436-41-6 [evitachem.com]
- 4. Immediate and long-term efficacy of Felpreva®, a new spot-on formulation containing tigolaner, emodepside and praziquantel, applied as a single application to cats artificially infested with the cat flea Ctenocephalides felis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Plasma pharmacokinetics of tigolaner, emodepside, and praziquantel following topical administration of a combination product (Felpreva®) and of intravenous administration of the individual active ingredients in cats PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Formulation of Tigolaner-d4 for In Vivo Pharmacokinetic Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618861#formulation-of-tigolaner-d4-for-in-vivo-studies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com